molecular formula C22H32N2O4S B11068112 4-(dimethylsulfamoyl)-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]benzamide

4-(dimethylsulfamoyl)-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]benzamide

Cat. No.: B11068112
M. Wt: 420.6 g/mol
InChI Key: WXRKJXBTAVRQIP-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[2-(tricyclo[3311~3,7~]dec-1-yloxy)propyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a dimethylsulfamoyl group, and a tricyclo[3311~3,7~]decane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This can be achieved through the reaction of 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions.

    Introduction of the Tricyclo[3.3.1.1~3,7~]decane Moiety: This step involves the reaction of the benzamide intermediate with a tricyclo[3.3.1.1~3,7~]decane derivative, such as tricyclo[3.3.1.1~3,7~]decan-1-ol, under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration) or halogens (for halogenation) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tricyclo[3.3.1.1~3,7~]decane moiety may play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]benzamide
  • 4-(dimethylsulfamoyl)-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)butyl]benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]benzamide is unique due to its specific combination of functional groups and structural features. The presence of the tricyclo[3.3.1.1~3,7~]decane moiety imparts distinct physicochemical properties, such as increased stability and enhanced binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H32N2O4S

Molecular Weight

420.6 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)propyl]-4-(dimethylsulfamoyl)benzamide

InChI

InChI=1S/C22H32N2O4S/c1-15(28-22-11-16-8-17(12-22)10-18(9-16)13-22)14-23-21(25)19-4-6-20(7-5-19)29(26,27)24(2)3/h4-7,15-18H,8-14H2,1-3H3,(H,23,25)

InChI Key

WXRKJXBTAVRQIP-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C)OC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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